![molecular formula C27H24N2O3S B282166 2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide, commonly known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMC is a member of the cyclohexene family and has a unique molecular structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of BDMC is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. BDMC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BDMC has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of chronic inflammation. BDMC has also been found to have antioxidant activity, which may help to protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDMC for lab experiments is its high potency. This allows researchers to use lower concentrations of the compound, which can help to reduce the risk of toxicity and other side effects. However, one limitation of BDMC is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on BDMC. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of BDMC. Another potential direction is the investigation of BDMC's potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of BDMC and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of BDMC involves a multi-step process that begins with the reaction of 1,3-benzodioxole with benzylamine to form 2-(benzylamino)-1,3-benzodioxole. This intermediate product is then reacted with diphenylcyclohexenone to form BDMC. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
BDMC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. BDMC has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C27H24N2O3S |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-ylmethylamino)-6-oxo-N,4-diphenylcyclohexene-1-carbothioamide |
InChI |
InChI=1S/C27H24N2O3S/c30-23-15-20(19-7-3-1-4-8-19)14-22(26(23)27(33)29-21-9-5-2-6-10-21)28-16-18-11-12-24-25(13-18)32-17-31-24/h1-13,20,28H,14-17H2,(H,29,33) |
InChI-Schlüssel |
NRTVOHQJNRSAOJ-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C(=C1NCC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(CC(=O)C(=C1NCC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
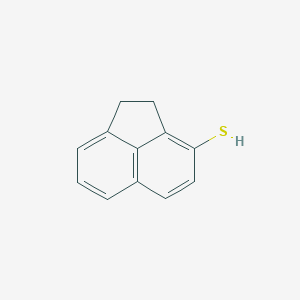
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
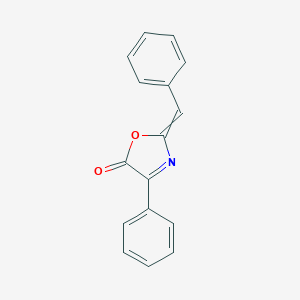
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)
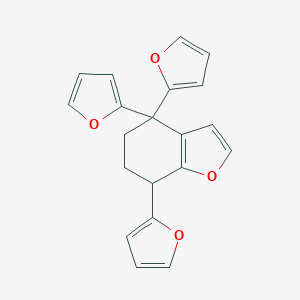
![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
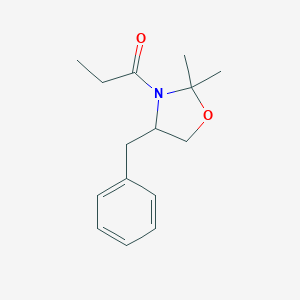
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
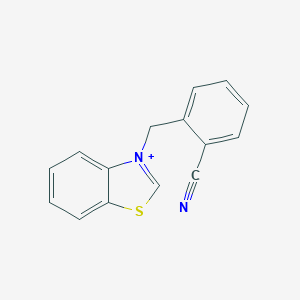
![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)